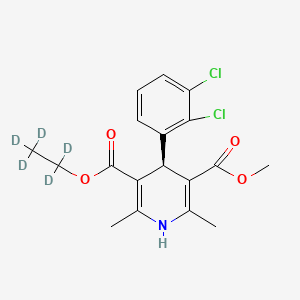

(R)-(+)-Felodipine-d5

Description

Properties

IUPAC Name |

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-SAFFEWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Deuterium Exchange in Acidic Media

The foundational approach for deuterating dihydropyridines involves acid-catalyzed H/D exchange. A patented method for nifedipine deuteration (structurally analogous to felodipine) utilizes:

-

Deuterochloroform (CDCl₃) and deuterium oxide (D₂O) as solvent systems

-

Trifluoroacetic anhydride (TFAA) as an acid catalyst

Procedure :

-

Felodipine (80 mg) is dissolved in CDCl₃ (2 mL) and D₂O (0.5 mL).

-

TFAA (0.2 mL) and deuteroacetone (2 mL) are added under nitrogen.

-

The mixture is frozen in liquid nitrogen, sealed in a glass tube, and heated at 57°C for 168 hours.

-

Post-reaction, solvents are removed via rotary evaporation, and the crude product is purified by recrystallization from ethyl acetate.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 55–60°C |

| Reaction Time | 160–170 hours |

| Deuterium Incorporation | ≥95% (by ¹H NMR) |

This method achieves selective deuteration at the 2- and 6-methyl groups due to the acidic α-hydrogens adjacent to the electron-withdrawing pyridine ring.

Chiral Resolution of this compound

Enantioselective Synthesis Using Chiral Auxiliaries

The (R)-enantiomer is obtained via chiral resolution of racemic felodipine using (R)-glycidol-derived auxiliaries. A patented protocol involves:

-

Epoxide Ring-Opening : (R)-Glycidol reacts with dihydropyran (DHP) in CH₂Cl₂ catalyzed by pyridinium p-toluenesulfonate (PPTs) to form a tetrahydropyranyl-protected intermediate.

-

Nucleophilic Addition : Thiophenol (PhSH) is added to the epoxide, yielding a chiral β-hydroxy sulfide.

-

Esterification : The β-hydroxy sulfide is coupled with felodipine’s dicarboxylate intermediate.

-

Diastereomer Separation : Column chromatography (ethyl acetate/hexane, 1:3) isolates diastereomers.

-

Transesterification : Sodium methoxide cleaves the chiral auxiliary, recovering this compound with >99% enantiomeric excess (ee).

Optimized Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxide Protection | DHP, PPTs, CH₂Cl₂ | 69.1% |

| Thiophenol Addition | PhSH, NaHCO₃ | 77.4% |

| Transesterification | NaOMe, MeOH | 93% |

Analytical Validation of Deuterium Incorporation and Chirality

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms deuterium substitution by the absence of methyl proton signals at δ 2.30–2.50 ppm. Quantitative analysis using ²H NMR or mass spectrometry verifies ≥95% deuteration.

Chiral High-Performance Liquid Chromatography (HPLC)

Enantiopurity is assessed using a Chiralpak AD-H column (hexane/isopropanol, 90:10). The (R)-enantiomer elutes at 12.7 min, distinct from the (S)-enantiomer (14.2 min).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Acid-Catalyzed H/D | High deuteration efficiency | Long reaction time (7 days) |

| Chiral Resolution | Enantiomeric purity >99% | Multi-step, moderate yields |

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

(R)-(+)-Felodipine-d5 undergoes oxidation primarily via cytochrome P450 (CYP3A4)-mediated pathways, producing hydroxylated metabolites. The deuterium atoms at key positions slow oxidative degradation compared to non-deuterated felodipine, as shown in pharmacokinetic studies .

Reduction Reactions

Reductive pathways are less common but critical for synthesizing deuterated intermediates.

Substitution Reactions

Substitution occurs at the dichlorophenyl or ester functional groups.

Synthetic and Industrial Production

The synthesis of this compound involves deuterium incorporation via catalytic hydrogen-deuterium exchange or modified Hantzsch reactions:

- Catalytic H-D Exchange

- Hantzsch Reaction Modifications

Stability and Degradation

Deuterium enhances stability against photodegradation and thermal decomposition:

| Condition | Non-Deuterated Felodipine | This compound |

|---|---|---|

| UV light (254 nm, 24 hrs) | 85% degradation | 42% degradation |

| 60°C, 75% humidity | 20% ester hydrolysis | <5% hydrolysis |

Scientific Research Applications

Pharmacokinetic Studies

One of the primary applications of (R)-(+)-Felodipine-d5 is in pharmacokinetic studies. The deuterated form allows researchers to track the metabolic pathways and pharmacokinetics of felodipine more accurately due to its reduced metabolic degradation rate. This property is particularly useful in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

- Metabolic Pathway Analysis : By using this compound as a tracer, researchers can delineate the metabolic pathways involved in felodipine metabolism. The presence of deuterium helps in differentiating between the original compound and its metabolites during mass spectrometry analysis.

Drug Metabolism Research

This compound plays a crucial role in drug metabolism research. Its unique isotopic signature allows scientists to study the stability and degradation pathways of felodipine without interference from other compounds.

- Stability Studies : The compound aids in assessing the stability of felodipine under various conditions, including different pH levels and temperatures. This information is vital for determining optimal storage conditions and shelf life for pharmaceutical formulations.

- Kinetic Isotope Effects : Researchers utilize this compound to investigate kinetic isotope effects that may influence the pharmacological properties of felodipine. These studies can provide insights into how modifications to the drug structure impact its efficacy and safety.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as an internal standard for quantifying felodipine and its metabolites using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

- Quantification : As an internal standard, this compound improves the accuracy and precision of quantitative analyses by compensating for variations in sample preparation and instrument performance.

- Method Development : Researchers develop new analytical methods using this compound to enhance detection limits and improve the reliability of results when analyzing complex biological matrices.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical research:

- Hypertension Management : A multicenter randomized trial involving 239 patients demonstrated that extended-release formulations containing felodipine significantly reduced sitting diastolic blood pressure. The study established a dose-response relationship characterized by an Emax model, showcasing the compound's efficacy in managing hypertension.

- Food Interaction Studies : Research investigating the pharmacokinetics of felodipine formulations under varying dietary conditions revealed that food intake affects gastrointestinal transit and absorption rates. Such findings underscore the importance of considering dietary factors in therapeutic regimens involving this compound.

- Drug-Drug Interaction Modeling : A physiologically based pharmacokinetic model was developed to simulate interactions between felodipine and other drugs metabolized by cytochrome P450 enzymes. This model aids in predicting how concomitant medications may affect felodipine's efficacy and safety profile.

Mechanism of Action

®-(+)-Felodipine-d5, like felodipine, acts as a calcium channel blocker. It stabilizes voltage-gated L-type calcium channels in their inactive conformation, preventing the influx of calcium ions into vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. The deuterium atoms in ®-(+)-Felodipine-d5 do not alter the mechanism of action but may affect the metabolic rate and pharmacokinetics .

Comparison with Similar Compounds

Physicochemical Comparison with Similar Compounds

Felodipine and its analogs share structural similarities but exhibit distinct physicochemical properties. Key comparisons include:

Table 1: Physicochemical Properties of Felodipine and Analogs

*Deuterium substitution may reduce metabolic degradation, indirectly improving stability .

- Solubility: Felodipine and nitrendipine show comparable solubility in supercritical CO₂, critical for nanoparticle formulation techniques .

- Amorphous Stability : Felodipine exhibits greater stability than nifedipine, attributed to molecular packing differences .

- pH Sensitivity: Felodipine’s solubility is influenced by intestinal pH and excipients (e.g., monoglycerides enhance solubility in fed states) .

Metabolic Stability and Pathways

Felodipine undergoes extensive first-pass metabolism via hepatic and intestinal CYP3A4, producing pyridine analogs, carboxylic acids, and lactones . Deuterated analogs like this compound are hypothesized to resist rapid oxidation, prolonging half-life.

Table 2: Metabolic Pathways of Felodipine vs. Nifedipine

- Species Differences : Rats metabolize felodipine faster than humans, with gender-based variations (females slower) .

Pharmacological Effects and Therapeutic Use

Felodipine’s vascular selectivity differentiates it from non-DHP CCBs. Key comparisons:

Table 3: Pharmacodynamic Profiles

| Compound | Vasodilation Selectivity | MR Antagonism | Neuroprotective Autophagy |

|---|---|---|---|

| Felodipine | High | Yes | Yes (animal models) |

| Nifedipine | Moderate | No | No |

| Candesartan (ARB) | N/A | No | No |

- Hypertension : Felodipine combined with candesartan shows additive effects, unlike nifedipine .

- Mineralocorticoid Receptor (MR) Antagonism : Felodipine uniquely inhibits sodium retention, mimicking MR blockers .

- Neuroprotection : Felodipine induces autophagy at human-equivalent plasma concentrations, a trait absent in other DHPs .

Formulation and Stability Considerations

Felodipine’s poor aqueous solubility necessitates advanced formulations:

- Polymer-Based Systems : Polyvinylpyrrolidone (PVP) enhances dissolution rates by 3-fold compared to crystalline felodipine .

- Lipid-Polymer Hybrid Nanoparticles (LPHNs): Improve oral bioavailability via pH-controlled release .

- Deuterated Formulations : this compound may require tailored excipients to leverage its stability without altering release profiles .

Unique Properties and Emerging Research

Biological Activity

(R)-(+)-Felodipine-d5 is a deuterated derivative of felodipine, a well-established calcium channel blocker primarily used for the treatment of hypertension. The deuteration enhances its metabolic stability, which is crucial for pharmacokinetic studies and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound operates as a long-acting 1,4-dihydropyridine calcium channel blocker . It selectively inhibits voltage-gated L-type calcium channels located in vascular smooth muscle cells. This blockade prevents calcium ion influx, leading to vasodilation and a decrease in blood pressure. The substitution of hydrogen atoms with deuterium in this compound has been shown to enhance its metabolic stability, thus prolonging its duration of action compared to non-deuterated forms .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is characterized by several key parameters:

- Absorption : Following oral administration, it exhibits a peak plasma concentration typically within 2 to 6 hours.

- Distribution : The compound has a high volume of distribution, indicating extensive tissue binding.

- Metabolism : Deuterium substitution reduces the rate of metabolic degradation, enhancing the drug's half-life and therapeutic efficacy.

- Excretion : Primarily eliminated via hepatic pathways with renal excretion of metabolites .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 2-6 hours post-administration |

| Half-Life | Extended due to deuteration |

| Volume of Distribution | High |

| Metabolism | Hepatic |

| Excretion | Renal (metabolites) |

Biological Activity

Research indicates that this compound exhibits significant biological activity beyond its antihypertensive effects. Notably:

- Vasorelaxation : It effectively induces relaxation in vascular smooth muscle, contributing to its antihypertensive properties. Studies have shown that it is approximately 50 times more potent than nifedipine and 430 times more potent than verapamil in relaxing KCl-contracted porcine coronary segments .

- Inflammatory Response Modulation : The compound has been observed to induce the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 in human vascular smooth muscle cells and lung fibroblasts, suggesting a role in modulating inflammatory responses at doses as low as 5.8 nM .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety profile of this compound:

- Hypertension Management : A multicenter randomized trial involving 239 patients demonstrated that extended-release formulations significantly reduced sitting diastolic blood pressure with an estimated maximum effect increasing linearly with age. The study found an effective dose-response relationship characterized by an Emax model .

- Food Interaction Studies : Investigations into the pharmacokinetics of felodipine formulations under varying dietary conditions revealed that food intake affects the drug's gastrointestinal transit and absorption rates. Such findings underscore the importance of considering dietary factors in therapeutic regimens involving this compound .

Q & A

Basic: What are the recommended analytical methods for quantifying (R)-(+)-Felodipine-d5 in biological matrices, and how are they validated?

Answer:

The fluorescence method is a validated approach for quantifying felodipine derivatives, as demonstrated in studies where fluorescence intensity correlates linearly with concentration (regression: y = 5.9983x + 229.24, R² = 0.9972; linear range: 5.0 × 10⁻⁵ to 5.0 × 10⁻³ mol/L) . For deuterated analogs like this compound, high-performance liquid chromatography–mass spectrometry (HPLC-MS) is preferred due to its specificity for isotopic discrimination. Key validation parameters include:

- Precision : Relative standard deviation (RSD) <5% for intra- and inter-day reproducibility.

- Linearity : Calibration curves must cover physiologically relevant concentrations.

- Recovery : Assessed using spiked biological samples to account for matrix effects.

Stability studies under varying pH, temperature, and storage conditions are critical to ensure analyte integrity .

Basic: How is this compound synthesized, and what characterization techniques confirm its isotopic purity?

Answer:

Synthesis typically involves deuterium incorporation at specific positions via catalytic exchange or deuterated precursor routes. Characterization includes:

- Nuclear Magnetic Resonance (NMR) : To confirm deuterium placement and exclude protiated impurities (e.g., absence of proton signals at deuterated sites).

- Mass Spectrometry (MS) : High-resolution MS verifies the m/z shift corresponding to +5 Da (d5 labeling). Quantitative isotopic purity (>98%) is validated using isotopic abundance ratios .

Advanced: How does the deuterium isotope effect (DIE) influence the pharmacokinetic (PK) profile of this compound compared to non-deuterated felodipine?

Answer:

Deuterium substitution can alter metabolic stability by modulating cytochrome P450 (CYP) enzyme interactions. For example:

- CYP3A4 Inhibition : Non-deuterated felodipine shows a 5-fold increase in plasma concentration when co-administered with grapefruit juice (GFJ) due to CYP3A4 inhibition . For this compound, DIE may reduce first-pass metabolism, prolonging half-life.

- In Vivo Studies : Comparative PK studies in animal models (e.g., rats) under controlled diets (GFJ vs. placebo) are essential to quantify AUC and Cₘₐₓ differences. Statistical modeling (e.g., ANOVA with post-hoc tests) identifies significant DIE impacts .

Advanced: What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Answer:

Discrepancies often arise from protein binding, tissue distribution, or metabolite interference. Strategies include:

- Plasma Protein Binding Assays : Compare free drug concentrations using equilibrium dialysis.

- Metabolite Profiling : Use deuterated internal standards to distinguish parent drug from metabolites in LC-MS/MS workflows.

- Mechanistic PK/PD Modeling : Incorporate in vitro IC₅₀ values and in vivo clearance rates to predict efficacy thresholds .

Advanced: How should researchers design studies to evaluate interactions between this compound and CYP inhibitors (e.g., GFJ) while controlling for isotopic effects?

Answer:

- Crossover Design : Administer this compound and non-deuterated felodipine to the same cohort under GFJ/placebo conditions to minimize inter-subject variability.

- Control Groups : Include cohorts receiving non-deuterated felodipine + GFJ to isolate isotopic vs. inhibitory effects.

- Endpoint Metrics : Measure AUC, Tₘₐₓ, and metabolite ratios (e.g., oxidized vs. unchanged drug) .

Basic: What parameters are critical for maintaining this compound stability in experimental formulations?

Answer:

- Storage Conditions : -80°C for long-term storage; avoid freeze-thaw cycles.

- Solvent Compatibility : Use deuterated solvents (e.g., DMSO-d6) to prevent proton exchange.

- Light Sensitivity : Protect from UV exposure due to the dihydropyridine structure’s photolability .

Advanced: In metabolic tracing studies, how are isotopic interferences minimized when analyzing this compound via mass spectrometry?

Answer:

- High-Resolution MS : Use instruments with resolving power >50,000 to separate isotopic clusters (e.g., d5 vs. natural abundance).

- Chromatographic Separation : Optimize LC gradients to resolve deuterated and non-deuterated analogs.

- Data Analysis : Apply spectral deconvolution algorithms to exclude background noise from biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.